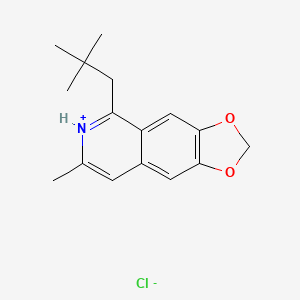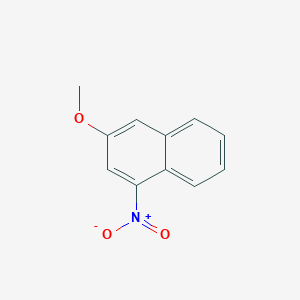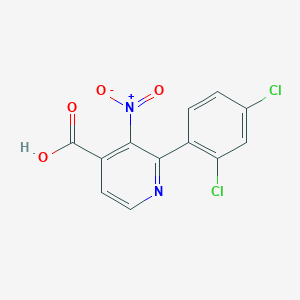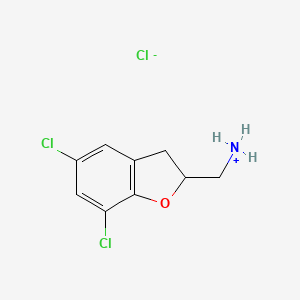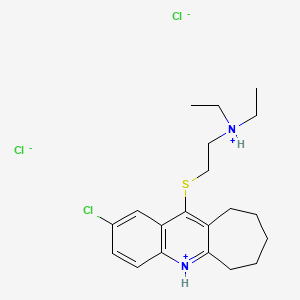
Uridylyl-(3'-5')-cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridylyl-(3’-5’)-cytidine is a nucleotide analog composed of uridine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of uridine and the 5’ hydroxyl group of cytidine. This compound is of significant interest in biochemical and molecular biology research due to its role in RNA synthesis and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of uridylyl-(3’-5’)-cytidine typically involves the chemical synthesis of oligonucleotides. The process begins with the cleavage of the 5’-trityl group by brief treatment with dichloroacetic acid dissolved in dichloromethane. The monomer activated with tetrazole is then coupled to the available 5’-hydroxyl, resulting in a phosphite linkage . This method is commonly used in the synthesis of DNA and RNA oligonucleotides, allowing for the creation of nucleotide sequences with defined chemical structures.
Industrial Production Methods: Industrial production of uridylyl-(3’-5’)-cytidine follows similar synthetic routes but on a larger scale. Automated high-throughput custom oligonucleotide synthesis technologies have made it possible to produce large quantities of nucleotide analogs efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Uridylyl-(3’-5’)-cytidine undergoes various chemical reactions, including hydrolysis, catalyzed by metal ions such as magnesium and zinc. These reactions can be promoted by buffers like imidazole, HEPES, and triethanolamine . The compound can also undergo cleavage and isomerization in the presence of amine buffers such as morpholine, 4-hydroxypiperidine, and piperidine .
Common Reagents and Conditions: Common reagents used in the reactions of uridylyl-(3’-5’)-cytidine include metal ions (e.g., magnesium, zinc), buffers (e.g., imidazole, HEPES), and amine buffers (e.g., morpholine, 4-hydroxypiperidine) . These reactions typically occur under aqueous conditions, often with the addition of organic solvents like DMSO to modulate the reaction environment .
Major Products Formed: The major products formed from the reactions of uridylyl-(3’-5’)-cytidine include cleaved nucleotide fragments and isomerized forms of the compound. These products are of interest in studying the mechanisms of RNA cleavage and isomerization .
Aplicaciones Científicas De Investigación
Uridylyl-(3’-5’)-cytidine has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study RNA cleavage and isomerization mechanisms . Additionally, it plays a role in understanding the catalytic activities of metal ions and buffers in RNA reactions . In medicine, nucleotide analogs like uridylyl-(3’-5’)-cytidine are explored for their potential therapeutic applications, including antiviral and anticancer treatments.
Mecanismo De Acción
The mechanism of action of uridylyl-(3’-5’)-cytidine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The compound can be cleaved by metal-ion-promoted hydrolysis, with metal ions such as magnesium and zinc playing a crucial role in the catalytic process . The cleavage and isomerization reactions are influenced by the coordination of metal ions to the anionic phosphodiester and the participation of buffer constituents .
Comparación Con Compuestos Similares
Uridylyl-(3’-5’)-cytidine can be compared to other nucleotide analogs such as uridylyl-(3’-5’)-uridine and 2-hydroxypropyl 4-nitrophenyl phosphate. While uridylyl-(3’-5’)-uridine shares a similar structure, it differs in its base composition, which can affect its reactivity and interactions with metal ions and buffers . 2-hydroxypropyl 4-nitrophenyl phosphate is an activated RNA model compound used to study RNA cleavage mechanisms, providing insights into the catalytic activities of metal ions and buffers .
Conclusion
Uridylyl-(3’-5’)-cytidine is a valuable compound in biochemical and molecular biology research, offering insights into RNA synthesis, cleavage, and isomerization mechanisms. Its synthesis, reactions, and applications make it a crucial tool for understanding the catalytic activities of metal ions and buffers in RNA reactions.
Propiedades
Número CAS |
3013-97-6 |
|---|---|
Fórmula molecular |
C18H24N5O13P |
Peso molecular |
549.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-24)34-16(13(14)28)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
Clave InChI |
LENQVXALZPDAFB-NCOIDOBVSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)

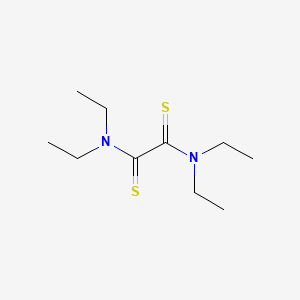
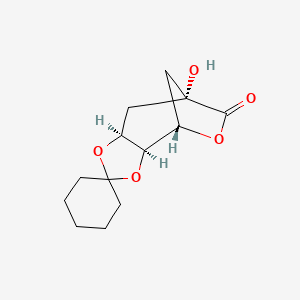
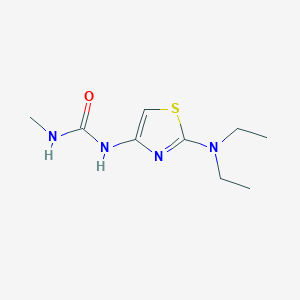
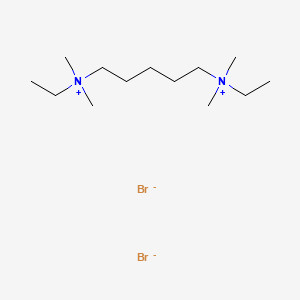
![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)
